

cross-study comparison of Trabedersen clinical trial outcomes

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Compound of Interest

Compound Name: *Trabedersen*

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Trabedersen Clinical Trial Outcomes: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

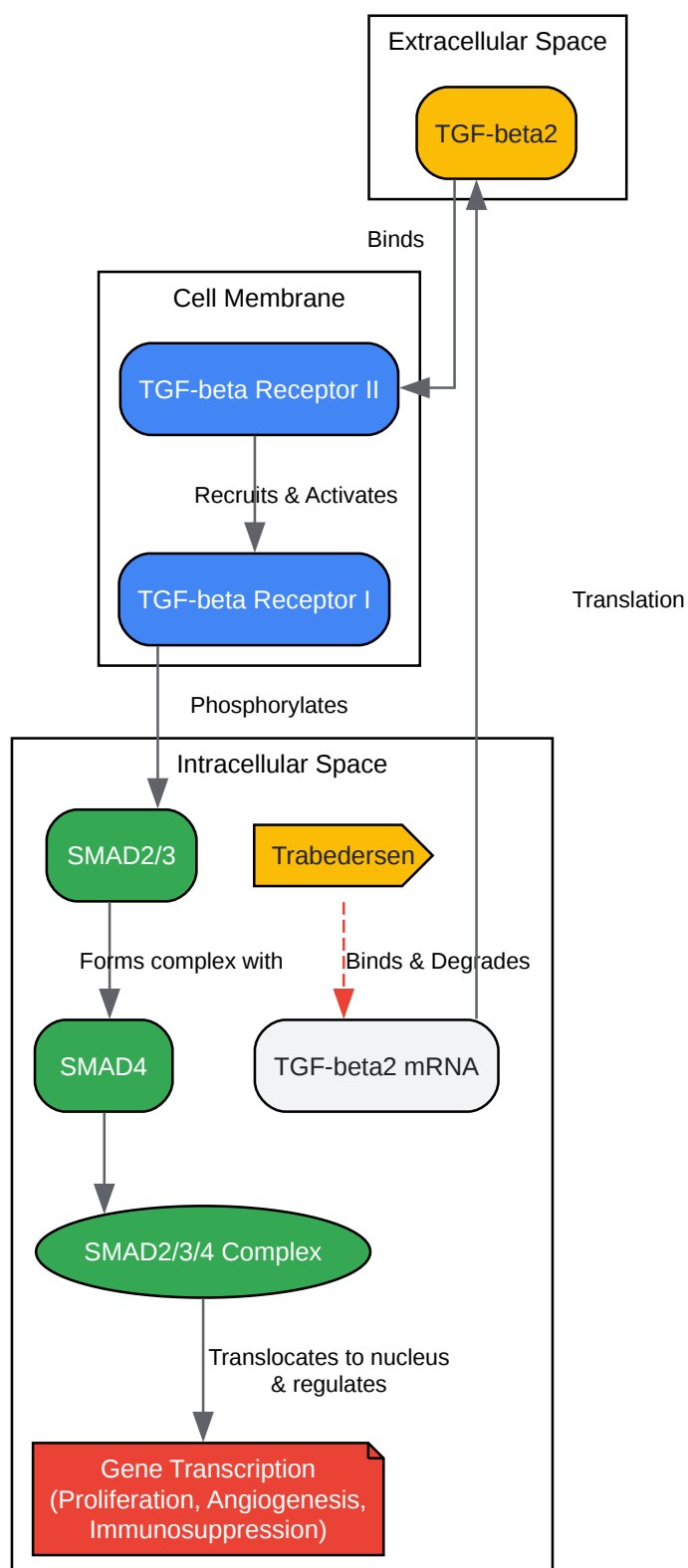
This guide provides a comprehensive cross-study comparison of the clinical trial outcomes for **Trabedersen** (AP 12009), an antisense oligonucleotide targeting transforming growth factor-beta 2 (TGF- β 2). **Trabedersen** has been investigated in several cancer indications, primarily high-grade glioma, pancreatic cancer, and malignant melanoma. This document summarizes the available quantitative data, details the experimental protocols of key clinical trials, and visually represents the underlying biological pathways and study designs.

Executive Summary

Trabedersen demonstrated mixed efficacy signals in clinical trials. In a Phase IIb study for recurrent high-grade glioma (AP 12009-G004), the low-dose **Trabedersen** arm showed a trend towards improved survival in anaplastic astrocytoma patients compared to standard chemotherapy. However, the overall trial did not meet its primary endpoint. In a Phase I/II trial (P001) for advanced solid tumors, **Trabedersen** showed some encouraging survival results in second-line pancreatic cancer and malignant melanoma. The development of **Trabedersen** for anaplastic astrocytoma has been discontinued. The rights to **Trabedersen** were transferred from Isarna Therapeutics to Autotelic Inc.

Mechanism of Action: Targeting the TGF- β 2 Pathway

Trabedersen is a synthetic antisense oligodeoxynucleotide designed to specifically bind to the messenger RNA (mRNA) of TGF- β 2, a cytokine often overexpressed in various cancers. This binding action inhibits the translation of TGF- β 2 mRNA into protein, thereby reducing the levels of TGF- β 2. In the tumor microenvironment, TGF- β 2 plays a crucial role in promoting tumor growth, metastasis, angiogenesis, and suppressing the host's anti-tumor immune response. By inhibiting TGF- β 2, **Trabedersen** aims to counteract these effects.



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TGF-β2 Signaling Pathway and **Trabedersen**'s Mechanism of Action.

Clinical Trial Data Comparison

High-Grade Glioma: The AP 12009-G004 Study

This Phase IIb, open-label, randomized, active-controlled study evaluated the efficacy and safety of two doses of **Trabedersen** (10 μ M and 80 μ M) administered intratumorally via convection-enhanced delivery, compared with standard chemotherapy (Temozolomide or PCV) in patients with recurrent or refractory anaplastic astrocytoma (AA) or glioblastoma multiforme (GBM).

Efficacy Outcomes in Anaplastic Astrocytoma (AA) Subgroup

Outcome Measure	10 μ M Trabedersen	80 μ M Trabedersen	Standard Chemotherapy
Median Overall Survival	39.1 months	35.2 months	21.7 months
2-Year Survival Rate	Trend for superiority (p=0.10)	-	-
14-Month Tumor Control Rate	Significant benefit (p=0.0032)	-	-

Safety Profile: Related or Possibly Drug-Related Adverse Events

Adverse Event Frequency	10 μ M Trabedersen	80 μ M Trabedersen	Standard Chemotherapy
Frequency	27%	43%	64%

Advanced Solid Tumors: The P001 Study

This Phase I/II, open-label, multicenter, dose-escalation study evaluated the safety, tolerability, and efficacy of intravenously administered **Trabedersen** in patients with advanced pancreatic adenocarcinoma, malignant melanoma, and colorectal cancer who had failed standard therapies.

Efficacy Outcomes

Indication	Treatment Line	Median Overall Survival
Pancreatic Cancer (n=9)	2nd-line (140)	

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